(E)-N-(benzoyloxy)-1-methyl-1H-benzo[d]imidazole-2-carbimidoyl cyanide
Description
(E)-N-(Benzoyloxy)-1-methyl-1H-benzo[d]imidazole-2-carbimidoyl cyanide is a benzimidazole-derived compound characterized by a benzoyloxy substituent at the N-position, a methyl group at the 1-position of the benzimidazole core, and a carbimidoyl cyanide functional group. Benzimidazole derivatives are widely studied for their biological activities, including antimicrobial, antitumor, and enzyme-inhibitory properties . The benzoyloxy group in this compound likely enhances its lipophilicity and binding affinity compared to simpler substituents, such as dimethylcarbamoyl or hydroxy groups .
Properties
IUPAC Name |
[(E)-[cyano-(1-methylbenzimidazol-2-yl)methylidene]amino] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O2/c1-21-15-10-6-5-9-13(15)19-16(21)14(11-18)20-23-17(22)12-7-3-2-4-8-12/h2-10H,1H3/b20-14+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKPNIZPZBNDXJZ-XSFVSMFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C(=NOC(=O)C3=CC=CC=C3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2N=C1/C(=N/OC(=O)C3=CC=CC=C3)/C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (E)-N-(benzoyloxy)-1-methyl-1H-benzo[d]imidazole-2-carbimidoyl cyanide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Introduction of the methyl group: Alkylation of the benzimidazole core using methyl iodide in the presence of a base such as potassium carbonate.
Addition of the benzoyloxy group: This step involves the esterification of the benzimidazole derivative with benzoyl chloride in the presence of a base like pyridine.
Formation of the carbimidoyl cyanide group: This can be achieved by reacting the intermediate with cyanogen bromide under controlled conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.
Chemical Reactions Analysis
(E)-N-(benzoyloxy)-1-methyl-1H-benzo[d]imidazole-2-carbimidoyl cyanide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the carbimidoyl cyanide group.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole core, where nucleophiles like amines or thiols replace the benzoyloxy group.
Hydrolysis: The ester bond in the benzoyloxy group can be hydrolyzed under acidic or basic conditions to yield the corresponding benzoic acid derivative.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Scientific Research Applications
(E)-N-(benzoyloxy)-1-methyl-1H-benzo[d]imidazole-2-carbimidoyl cyanide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s structural similarity to biologically active molecules makes it a useful probe in biochemical studies, particularly in enzyme inhibition assays.
Industry: Used in the synthesis of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of (E)-N-(benzoyloxy)-1-methyl-1H-benzo[d]imidazole-2-carbimidoyl cyanide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core can bind to active sites of enzymes, inhibiting their activity. The carbimidoyl cyanide group may also interact with nucleophilic residues in proteins, leading to covalent modification and inhibition. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
A comparison of key structural analogs is summarized in Table 1 .
Table 1. Structural comparison of this compound with analogs.
Spectral Data and Characterization
- 1H NMR : The benzoyloxy group in the target compound is expected to show aromatic proton signals at δ 7.5–8.2 ppm (similar to benzamide derivatives in ), while the methyl group on the benzimidazole core would resonate near δ 3.8–4.1 ppm .
- 13C NMR : The cyanide carbon (C≡N) typically appears at δ 115–120 ppm, as seen in compound 63 . The benzoyl carbonyl carbon would resonate near δ 165–170 ppm, distinct from carboxamide carbonyls (δ 168–172 ppm) in analogs like compound 7 .
Key Research Findings
Substituent Effects : Electron-withdrawing groups (e.g., benzoyloxy, nitro) on the benzimidazole core increase stability but may reduce solubility in aqueous media .
Synthetic Challenges : Bulky substituents (e.g., benzoyloxy) require prolonged reaction times or elevated temperatures for complete conversion .
Biological Optimization : Hybrid structures combining benzimidazole with triazole or thiazole moieties (e.g., compound 9c in ) show synergistic antimicrobial effects, suggesting a viable strategy for enhancing the target compound’s activity.
Biological Activity
(E)-N-(benzoyloxy)-1-methyl-1H-benzo[d]imidazole-2-carbimidoyl cyanide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The compound belongs to the class of benzo[d]imidazole derivatives, characterized by the presence of a benzoyloxy group and a carbimidoyl cyanide moiety. Its molecular formula is , and it exhibits unique physicochemical properties that contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within microbial cells. The compound may inhibit specific enzymes or proteins involved in critical cellular processes, such as DNA replication or protein synthesis.
Biological Activity Overview
Recent studies have highlighted several aspects of the biological activity of this compound:
- Antimicrobial Activity : The compound has demonstrated significant antimicrobial properties against a range of bacteria, including Gram-positive and Gram-negative strains. In vitro assays have shown effective inhibition against pathogens such as Staphylococcus aureus and Escherichia coli.
- Anticancer Potential : Preliminary research indicates that this compound may exhibit cytotoxic effects on cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.
1. Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound revealed:
- Minimum Inhibitory Concentration (MIC) values against E. coli were found to be as low as 4 µg/mL, indicating potent activity.
- Time-kill assays suggested a bacteriostatic effect against A. baumannii, with no significant killing observed at concentrations up to 8-fold MIC.
2. Cytotoxicity Evaluation
In cytotoxicity assays using HepG2 human liver cells:
- The compound exhibited low cytotoxicity with an IC50 greater than 100 µM, suggesting a favorable safety profile for further development.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C16H14N4O2 |
| Antimicrobial MIC (E. coli) | 4 µg/mL |
| Antimicrobial MIC (A. baumannii) | 0.5 µg/mL |
| Cytotoxicity IC50 (HepG2) | >100 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
